(E)-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
(E)-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a purine core, a hydrazinyl group, and a brominated hydroxybenzylidene moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions starting from simple precursors such as urea and various aldehydes.
Introduction of the Hydrazinyl Group: The hydrazinyl group is introduced via a reaction with hydrazine or its derivatives.
Bromination and Hydroxylation: The benzylidene moiety is brominated and hydroxylated using bromine and hydroxylating agents, respectively.
Final Coupling: The final step involves coupling the brominated hydroxybenzylidene moiety with the purine core under specific conditions to ensure the formation of the desired (E)-isomer.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybenzylidene moiety.
Reduction: Reduction reactions can target the hydrazinyl group, potentially converting it to an amine.
Substitution: The bromine atom in the benzylidene moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Reduced forms of the hydrazinyl group, such as primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (E)-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology
Biologically, this compound may exhibit interesting interactions with enzymes or receptors due to its structural complexity, making it a candidate for biochemical studies.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities, given the presence of bioactive moieties like the purine core and brominated benzylidene group.
Industry
Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of (E)-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or DNA. The purine core might mimic natural nucleotides, allowing the compound to interfere with nucleic acid processes, while the hydrazinyl and benzylidene groups could form reactive intermediates that modify biological molecules.
Comparison with Similar Compounds
Similar Compounds
8-(2-Hydrazinyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione: Lacks the brominated benzylidene moiety.
8-(2-(5-Bromo-2-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione: Lacks the phenethyl group.
Uniqueness
The uniqueness of (E)-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the brominated benzylidene moiety, in particular, may enhance its interactions with biological targets compared to similar compounds.
Properties
CAS No. |
685106-26-7 |
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Molecular Formula |
C22H21BrN6O3 |
Molecular Weight |
497.353 |
IUPAC Name |
8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-(2-phenylethyl)purine-2,6-dione |
InChI |
InChI=1S/C22H21BrN6O3/c1-27-19-18(20(31)28(2)22(27)32)29(11-10-14-6-4-3-5-7-14)21(25-19)26-24-13-15-12-16(23)8-9-17(15)30/h3-9,12-13,30H,10-11H2,1-2H3,(H,25,26)/b24-13+ |
InChI Key |
OBQRMXVNUKLEEU-ZMOGYAJESA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=C(C=CC(=C3)Br)O)CCC4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
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